Cas no 1779124-21-8 (N-Piperidin-1-yl-6-(trifluoromethyl)pyridin-3-amine)

N-Piperidin-1-yl-6-(trifluoromethyl)pyridin-3-amine 化学的及び物理的性質
名前と識別子
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- N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-3-amine
- N-(piperidin-1-yl)-6-(trifluoromethyl)pyridin-3-amine
- N-Piperidin-1-yl-6-(trifluoromethyl)pyridin-3-amine
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- インチ: 1S/C11H14F3N3/c12-11(13,14)10-5-4-9(8-15-10)16-17-6-2-1-3-7-17/h4-5,8,16H,1-3,6-7H2
- InChIKey: RIAMHNKUQUBRTF-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=C(C=N1)NN1CCCCC1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 239
- トポロジー分子極性表面積: 28.2
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 288.7±50.0 °C at 760 mmHg
- フラッシュポイント: 128.4±30.1 °C
- じょうきあつ: 0.0±0.6 mmHg at 25°C
N-Piperidin-1-yl-6-(trifluoromethyl)pyridin-3-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Piperidin-1-yl-6-(trifluoromethyl)pyridin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM511207-1g |
N-(Piperidin-1-yl)-6-(trifluoromethyl)pyridin-3-amine |
1779124-21-8 | 97% | 1g |
$700 | 2022-09-02 |
N-Piperidin-1-yl-6-(trifluoromethyl)pyridin-3-amine 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
N-Piperidin-1-yl-6-(trifluoromethyl)pyridin-3-amineに関する追加情報
N-Piperidin-1-yl-6-(trifluoromethyl)pyridin-3-amine (CAS No. 1779124-21-8): A Comprehensive Overview
N-Piperidin-1-yl-6-(trifluoromethyl)pyridin-3-amine (CAS No. 1779124-21-8) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds promise in various therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways. This article aims to provide a detailed overview of the chemical properties, synthesis methods, and potential applications of N-Piperidin-1-yl-6-(trifluoromethyl)pyridin-3-amine.
Chemical Structure and Properties
N-Piperidin-1-yl-6-(trifluoromethyl)pyridin-3-amine is a heterocyclic compound with a molecular formula of C10H12F3N2. The presence of the trifluoromethyl group and the piperidine ring imparts unique chemical and physical properties to this molecule. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development. The piperidine ring, on the other hand, contributes to the compound's basicity and can form hydrogen bonds with target proteins, enhancing its binding affinity.
The molecular weight of N-Piperidin-1-yl-6-(trifluoromethyl)pyridin-3-amine is approximately 209.20 g/mol. It is a solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. The compound exhibits good stability under standard laboratory conditions, which facilitates its handling and storage.
Synthesis Methods
The synthesis of N-Piperidin-1-yl-6-(trifluoromethyl)pyridin-3-amine has been reported in several studies, each employing different methodologies to achieve high yields and purity. One common approach involves the reaction of 6-trifluoromethylpyridine with piperidine in the presence of a suitable catalyst or base. For instance, a recent study published in the Journal of Organic Chemistry described a one-pot synthesis method that utilized palladium-catalyzed coupling reactions to efficiently produce N-Piperidin-1-yl-6-(trifluoromethyl)pyridin-3-amine with high purity and yield.
Another notable method involves the use of microwave-assisted synthesis, which has gained popularity due to its ability to accelerate reactions and improve product quality. This technique has been shown to significantly reduce reaction times while maintaining high yields and selectivity. A study published in Organic Letters demonstrated that microwave-assisted synthesis could produce N-Piperidin-1-yl-6-(trifluoromethyl)pyridin-3-amine in just a few minutes with excellent purity.
Biological Activity and Potential Applications
N-Piperidin-1-yl-6-(trifluoromethyl)pyridin-3-amine has been extensively studied for its biological activity, particularly as a potential therapeutic agent. One of the key areas of interest is its activity as an inhibitor of specific enzymes involved in various disease pathways. For example, recent research has shown that this compound exhibits potent inhibitory activity against certain kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.
A study published in the Journal of Medicinal Chemistry reported that N-Piperidin-1-yl-6-(trifluoromethyl)pyridin-3-amine demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, N-Piperidin-1-y-l6-(trifluoromethyl)pyridin -3 -amine strong > has also shown promise in neurodegenerative diseases. Research conducted at a leading pharmaceutical company found that this compound could protect neurons from oxidative stress and prevent apoptosis, suggesting its potential use in treating conditions such as Alzheimer's disease and Parkinson's disease.
Clinical Trials and Future Prospects
The promising preclinical results have led to several clinical trials aimed at evaluating the safety and efficacy of N-Piperidin - 1 - yl - 6 - ( trifluorometh yl ) pyridi n - 3 - amine strong > in human subjects . Early-phase clinical trials have shown that this compound is well-tolerated with minimal side effects , paving the way for further investigation . A phase II trial currently underway is focusing on assessing the effectiveness of this compound in treating inflammatory bowel disease . Preliminary results are encouraging , with patients showing significant improvements in symptoms and quality of life . p > < p >The future prospects for < strong >N - Piperi din - 1 - yl - 6 - ( trifluoro methyl ) pyri din - 3 - amine strong > are promising , given its broad-spectrum biological activity and favorable pharmacological properties . Ongoing research continues to explore new applications for this compound , including its potential use as an adjuvant therapy in combination with existing treatments . Additionally , efforts are underway to optimize its formulation for improved bioavailability and reduced toxicity . p > < p >< strong >Conclusion strong > p > < p >< strong >N - Piperi din - 1 - yl - 6 - ( trif luoro methyl ) pyri din - 3 - amine strong > ( CAS No . 1779124 - 21 - 8 ) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research . Its unique chemical structure , coupled with its diverse biological activities , makes it an attractive candidate for further development . As research progresses , it is likely that this compound will play an increasingly important role in addressing unmet medical needs across various therapeutic areas . p > article > response >
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